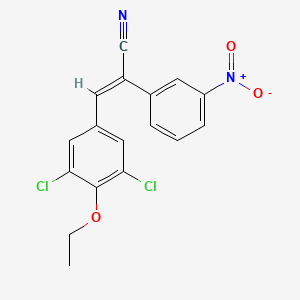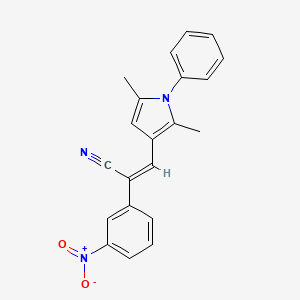
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DCEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEN is a member of the acrylonitrile class of compounds, which are known for their diverse biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in inflammation, cancer, and microbial growth. 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by macrophages and other immune cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the growth of various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, cancer growth, and microbial growth. In vitro studies have demonstrated that 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells. 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the growth of various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile offers several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, including the development of new drug candidates for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile could be used as a building block for the synthesis of novel materials with unique optical and electronic properties. Further research is also needed to fully understand the mechanism of action of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and to identify potential side effects and toxicity. Overall, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has significant potential for various applications in medicine, materials science, and environmental science, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. In materials science, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been investigated for its potential use as a sensor for detecting toxic chemicals in water and air.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-2-24-17-15(18)7-11(8-16(17)19)6-13(10-20)12-4-3-5-14(9-12)21(22)23/h3-9H,2H2,1H3/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGQYOHUUPZMAH-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-chlorophenyl)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3502444.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3502449.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502465.png)
![3-{5-[2-cyano-2-(2-fluorophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502479.png)


![2-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B3502506.png)
![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)
![2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3502535.png)
![1-[(4-phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3502540.png)
![3-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B3502545.png)
![3-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B3502552.png)